(7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone
Description
Properties
IUPAC Name |
[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N5O/c1-3-26-8-10-27(11-9-26)21(29)16-13-24-28-18(19(22)23)12-17(25-20(16)28)15-6-4-14(2)5-7-15/h4-7,12-13,19H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRBJPZAPLWUTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
WAY-326129 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest it may modulate biological pathways relevant to various diseases. Specifically, compounds with similar pyrazolo-pyrimidine frameworks have been investigated for their ability to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which plays a crucial role in glucose metabolism and is implicated in metabolic syndrome .
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Similar core structure | Anticancer |
| 4-Piperidinyl pyrimidine | Piperidine instead of piperazine | Antimicrobial |
| 5-Tolylpyrazole | Lacks difluoromethyl group | Anti-inflammatory |
Pharmacological Studies
Initial studies have indicated that the compound may exhibit significant activity against cancer cell lines and could serve as a lead compound for developing new anticancer therapies. The unique combination of substituents in this compound is hypothesized to enhance its efficacy compared to structurally similar compounds .
Interaction Studies
Understanding how this compound interacts with biological targets is vital for elucidating its pharmacokinetics and pharmacodynamics. Techniques such as molecular docking , in vitro assays , and in vivo studies are essential for determining the specific mechanisms of action .
Case Studies and Findings
Research has shown that derivatives of pyrazolo-pyrimidines can significantly impact metabolic disorders. For instance, compounds that modulate 11β-HSD1 activity have been linked to improvements in insulin sensitivity and reductions in obesity-related complications .
In a recent study focusing on the synthesis and biological evaluation of pyrazolo-pyrimidine derivatives, it was found that modifications at the 5-position significantly affected the anti-inflammatory activity of the compounds tested. This suggests that further optimization of the substituents on (7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone could lead to improved therapeutic profiles .
Mechanism of Action
WAY-326129 can be compared with other similar compounds, such as WAY-262611. Both compounds have similar molecular structures and properties, but they may differ in their specific applications and effects. WAY-262611, for example, is known to be a wingless β-Catenin agonist that increases bone formation rate . The uniqueness of WAY-326129 lies in its specific molecular interactions and the resulting effects on biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Fluorinated Groups : The difluoromethyl group in the target compound offers a balance between metabolic stability and steric bulk compared to the trifluoromethyl group in , which may increase electronegativity but reduce conformational flexibility.
- Piperazine Modifications : The 4-ethyl-piperazine in the target compound contrasts with the pyridinyl-piperazine in , suggesting differences in binding to amine-sensitive targets (e.g., kinases or GPCRs).
Physicochemical and Pharmacological Implications
Biological Activity
The compound (7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone , often referred to as a pyrazolo[1,5-a]pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and neuropharmacology. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 331.32 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 331.32 g/mol |
| CAS Number | [Not specified] |
| Solubility | Moderate (dependent on solvent) |
Synthesis
The synthesis of the compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization with difluoromethyl and p-tolyl groups.
Antiproliferative Effects
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications at the 7-position can enhance cytotoxicity against human cancer cells.
In a recent study, a series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their ability to inhibit cell proliferation in cancer models. The compound demonstrated IC50 values in the micromolar range against several tumor cell lines, indicating promising anticancer properties .
The proposed mechanism for the antiproliferative activity involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. Specifically, compounds like this one may act as inhibitors of kinases or other proteins essential for cell division and survival.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly influenced by substituents on the core structure. The presence of electron-withdrawing groups such as difluoromethyl at position 7 has been correlated with increased potency. The p-tolyl moiety at position 5 also contributes to enhanced lipophilicity and improved membrane permeability .
Summary of SAR Findings
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 7 | Difluoromethyl | Increases potency |
| 5 | p-Tolyl | Enhances lipophilicity |
| 3 | Piperazine moiety | Modulates receptor binding |
Case Studies
Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:
- Study on Cancer Cell Lines : A study evaluated various derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing that modifications at positions 3 and 7 significantly affected growth inhibition .
- Neuropharmacological Potential : Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The results indicated that these compounds could modulate adenosine receptors, presenting a potential therapeutic avenue .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (7-difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step condensation and functionalization. For pyrazolo[1,5-a]pyrimidine cores, a common approach is refluxing trifluoromethylated enones with aminopyrazoles in acetic acid (yield ~79%) . To optimize:
- Solvent selection : Acetic acid promotes cyclization but may be replaced with ethanol or DMF for solubility adjustments.
- Temperature : Reflux (100–120°C) ensures complete cyclization; lower temperatures may require longer reaction times.
- Catalysts : Acidic conditions (e.g., H₂SO₄) can accelerate heterocycle formation .
- Purification : Recrystallization from hexane or ethanol improves purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent integration (e.g., difluoromethyl CF₂H at δ ~5.5–6.5 ppm) and confirms piperazine linkage .
- X-ray crystallography : Resolves planar pyrazolo[1,5-a]pyrimidine systems (mean deviation <0.02 Å) and dihedral angles (e.g., 14.1° for p-tolyl groups) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z ~495.5 for C₂₆H₂₄F₃N₅O₂ analogs) .
Advanced Research Questions
Q. How does the 4-ethyl-piperazine moiety influence the compound’s pharmacokinetics and target binding?
- Methodological Answer :
- Lipophilicity : Piperazine increases solubility via protonation at physiological pH, enhancing blood-brain barrier penetration .
- Target interaction : Molecular docking (e.g., AutoDock Vina) predicts hydrogen bonding between the piperazine N-atom and kinase ATP-binding pockets (e.g., KDR kinase) .
- SAR studies : Compare analogs with varying piperazine substituents (e.g., benzyl vs. ethyl) to assess IC₅₀ shifts in enzyme assays .
Q. How can computational modeling predict the compound’s metabolic stability and potential toxicity?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., CYP3A4-mediated oxidation of difluoromethyl groups) .
- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic centers prone to glutathione adduct formation .
- ToxCast profiling : Screen for off-target effects (e.g., hERG channel inhibition) using in silico models .
Q. What strategies resolve contradictions in reported biological activities (e.g., antifungal vs. kinase inhibition)?
- Methodological Answer :
- Dose-response curves : Test across concentrations (nM–µM) to distinguish primary targets (e.g., cAMP phosphodiesterase IC₅₀ ~10 nM vs. antifungal MIC ~50 µM) .
- Selectivity panels : Use broad-spectrum assays (e.g., Eurofins Panlabs) to rule out nonspecific binding .
- Structural analogs : Compare activities of trifluoromethyl vs. difluoromethyl derivatives to isolate substituent effects .
Experimental Design Considerations
Q. How to design assays for evaluating the compound’s anti-inflammatory potential?
- Methodological Answer :
- In vitro : Measure COX-2 inhibition (PGHS-2 ELISA) at 1–100 µM, with celecoxib as a positive control .
- Cell-based : LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC₅₀ calculation via qPCR) .
- In vivo : Murine carrageenan-induced paw edema model (dose: 10–50 mg/kg, oral) .
Q. What crystallography parameters ensure accurate determination of the compound’s solid-state conformation?
- Methodological Answer :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K; refine with SHELXL .
- Resolution : Aim for <0.8 Å to resolve CF₃/CF₂H groups .
- Validation : Check R-factor (<0.06) and Flack parameter (<0.1) for chiral centers .
Data Analysis Challenges
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
